3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Overview of 1,2,4-Oxadiazole (B8745197) Core in Contemporary Chemical Research
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. nih.govchim.it This scaffold has garnered considerable attention in modern chemical research, primarily due to its role as a versatile pharmacophore and a bioisosteric replacement for amide and ester groups. chim.itacs.org Bioisosteres are substituents or groups that have chemical and physical similarities, which produce broadly similar biological properties. The 1,2,4-oxadiazole ring is noted for its metabolic stability, and its incorporation into a drug candidate can enhance its pharmacokinetic profile. nih.gov
The 1,2,4-oxadiazole nucleus is present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. nih.gov These include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.gov The prevalence of this core in both experimental and marketed drugs underscores its importance in drug discovery. mdpi.com
| Property of 1,2,4-Oxadiazole Core | Significance in Medicinal Chemistry |
| Bioisostere of Amide/Ester | Improves metabolic stability and oral bioavailability. |
| Chemical Stability | Provides a robust scaffold for further chemical modification. |
| Diverse Biological Activities | Acts as a versatile pharmacophore for various therapeutic targets. |
| Synthetic Accessibility | Can be synthesized through various established chemical routes. |
Significance of Pyridine (B92270) and Bromophenyl Moieties as Pharmacophoric Elements in Ligand Design
The pyridine ring, a six-membered nitrogen-containing aromatic heterocycle, is one of the most common structural units in the pharmaceutical industry. researchgate.net Its presence in a molecule can significantly influence properties such as basicity, water solubility, and the ability to form hydrogen bonds. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for ligand-receptor binding. Furthermore, the pyridine scaffold is found in numerous FDA-approved drugs, highlighting its clinical significance. rsc.org
The bromophenyl moiety, a phenyl group substituted with a bromine atom, also plays a critical role in ligand design. The bromine atom is a halogen, and its incorporation can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly recognized as an important factor in molecular recognition and ligand binding affinity.
| Moiety | Key Pharmacophoric Features |
| Pyridine | Hydrogen bond acceptor, enhances solubility, present in many approved drugs. |
| Bromophenyl | Modulates lipophilicity, potential for halogen bonding interactions. |
Academic Rationale for the Investigation of 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine
The academic rationale for investigating a molecule like This compound stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophoric units to create a new hybrid compound with potentially enhanced or novel biological activity. In this specific molecule, the 1,2,4-oxadiazole acts as a stable central linker connecting the pyridine and bromophenyl moieties.
Emerging Research Frontiers in Heterocyclic Compound Synthesis and Biological Evaluation
The field of heterocyclic chemistry is continuously advancing, with new synthetic methodologies and biological evaluation techniques emerging at a rapid pace. nih.gov Modern synthetic approaches, such as microwave-assisted synthesis and green chemistry techniques, are being employed to improve the efficiency and scalability of heterocyclic compound production. nih.govfrontiersin.org
In parallel, advancements in computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are enabling a more rational design of novel heterocyclic compounds. nih.gov These in silico methods help in predicting the potential biological activity and pharmacokinetic properties of a molecule before it is synthesized, thereby streamlining the drug discovery process. The collaborative efforts between synthetic chemists, pharmacologists, and computational scientists are accelerating the discovery of new therapeutic agents based on heterocyclic scaffolds. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-1-3-9(7-11)13-16-12(17-18-13)10-4-2-6-15-8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAJPCSPGNVNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Elucidation for 3 5 3 Bromophenyl 1,2,4 Oxadiazol 3 Yl Pyridine
Retrosynthetic Analysis and Strategic Design for the 1,2,4-Oxadiazole (B8745197) Scaffold
The retrosynthetic analysis of 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine reveals a common and effective disconnection approach for the 1,2,4-oxadiazole ring. The most prevalent strategy involves the cyclodehydration of an O-acyl amidoxime (B1450833) intermediate. This intermediate, in turn, can be formed from the coupling of a carboxylic acid derivative and an amidoxime.
Specifically, the 1,2,4-oxadiazole ring in the target molecule can be disconnected across the O-C and N-C bonds, leading to two key precursors: a 3-(pyridin-3-yl)carboxylic acid derivative and a 3-bromophenyl-containing synthon. The most direct pathway involves the reaction of N'-hydroxy-pyridine-3-carboximidamide (3-pyridyl amidoxime) with a 3-bromobenzoic acid derivative, typically an acyl chloride or the acid itself activated with a coupling agent.
This strategic design is advantageous as it allows for the modular synthesis of various analogs by simply changing either the pyridyl or the bromophenyl precursor, facilitating comprehensive SAR investigations.
Detailed Synthesis of Precursor Building Blocks
The successful synthesis of the target compound relies on the efficient preparation of its constituent building blocks.
A crucial precursor for the pyridyl moiety is N'-hydroxy-pyridine-3-carboximidamide. This compound is typically synthesized from 3-cyanopyridine (B1664610). The reaction involves the treatment of 3-cyanopyridine with hydroxylamine (B1172632), often in the form of hydroxylamine hydrochloride, in the presence of a base such as sodium carbonate or an organic base like triethylamine (B128534). The reaction is generally carried out in a protic solvent like ethanol (B145695) and may require heating to proceed to completion.
Alternatively, nicotinic acid (pyridine-3-carboxylic acid) can be activated and used directly in the coupling reaction. Activation can be achieved by converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
The 3-bromophenyl fragment is introduced using a derivative of 3-bromobenzoic acid. For coupling with the amidoxime, 3-bromobenzoic acid can be converted to the more reactive 3-bromobenzoyl chloride. organic-chemistry.org This is typically achieved by reacting 3-bromobenzoic acid with thionyl chloride or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) or toluene. organic-chemistry.org
Alternatively, 3-bromobenzonitrile (B1265711) can serve as a starting material to generate the corresponding amidoxime, which could then be coupled with an activated pyridine-3-carboxylic acid derivative, although this is a less common route for this specific target.
Key Cyclization and Coupling Reactions for 1,2,4-Oxadiazole Ring Formation
The cornerstone of the synthesis is the formation of the 1,2,4-oxadiazole ring. This is most commonly achieved through the coupling of N'-hydroxy-pyridine-3-carboximidamide with a 3-bromobenzoic acid derivative, followed by cyclodehydration.
One common method involves the reaction of the amidoxime with 3-bromobenzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an aprotic solvent like dichloromethane or tetrahydrofuran. nih.gov This reaction initially forms an O-acyl amidoxime intermediate, which can then be cyclized to the 1,2,4-oxadiazole upon heating. In many cases, the cyclization occurs in situ or during workup.
Alternatively, the coupling of 3-bromobenzoic acid directly with the amidoxime can be facilitated by a variety of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt). This approach avoids the need to prepare the acyl chloride separately.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the formation of 1,2,4-oxadiazoles. nih.gov Microwave heating can significantly reduce reaction times for both the coupling and cyclization steps. nih.gov
Optimization of Reaction Conditions and Yields
Optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, coupling agent, reaction temperature, and reaction time.
For the coupling step, the choice of base is important to neutralize the acid generated and to facilitate the reaction. Organic bases like pyridine and triethylamine are commonly used. The selection of the coupling agent in direct acid-amidoxime couplings can also significantly impact the yield.
In the cyclization step, the temperature is a critical factor. While some O-acyl amidoximes cyclize at room temperature, others require heating. The use of dehydrating agents or catalysts can facilitate the cyclization under milder conditions. The table below summarizes typical conditions that can be optimized for the synthesis.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
|---|---|---|---|---|
| Coupling Agent | Thionyl Chloride (for acyl chloride formation) | EDC/HOBt | CDI (Carbonyldiimidazole) | Varying yields and reaction times |
| Base | Pyridine | Triethylamine | Diisopropylethylamine (DIPEA) | Improved solubility and reaction rate |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Affects solubility and reaction temperature |
| Temperature | Room Temperature | Reflux | Microwave Irradiation (100-150 °C) | Reduced reaction time with heating |
| Reaction Time | 12-24 hours | 2-6 hours | 10-30 minutes (Microwave) | Dependent on temperature and reagents |
Synthesis of Positionally and Substituent-Varied Analogs for Structure-Activity Relationship (SAR) Investigations
The modular nature of the synthetic route to this compound is highly amenable to the synthesis of a diverse library of analogs for SAR studies.
By varying the substituents on the phenyl ring, a range of 5-aryl-3-(pyridin-3-yl)-1,2,4-oxadiazoles can be prepared. For instance, replacing 3-bromobenzoic acid with other substituted benzoic acids (e.g., with chloro, fluoro, methyl, or methoxy (B1213986) groups) allows for the exploration of electronic and steric effects on biological activity.
| Analog Structure | Variation on Phenyl Ring (R1) | Variation on Heterocyclic Ring (Het) | Rationale for Synthesis |
|---|---|---|---|
| Het-[1,2,4-oxadiazol-5-yl]-Ph-R1 | 4-Bromo | pyridin-3-yl | Investigate positional effect of bromo group |
| Het-[1,2,4-oxadiazol-5-yl]-Ph-R1 | 3-Chloro | pyridin-3-yl | Compare electronic effects of different halogens |
| Het-[1,2,4-oxadiazol-5-yl]-Ph-R1 | 3-Methyl | pyridin-3-yl | Probe steric and electronic effects of an electron-donating group |
| Het-[1,2,4-oxadiazol-5-yl]-Ph-R1 | 3-Methoxy | pyridin-3-yl | Evaluate the impact of a hydrogen bond acceptor |
| Het-[1,2,4-oxadiazol-5-yl]-Ph-R1 | 3-Bromophenyl | pyridin-2-yl | Assess the importance of the nitrogen position in the pyridine ring |
| Het-[1,2,4-oxadiazol-5-yl]-Ph-R1 | 3-Bromophenyl | pyridin-4-yl | Explore alternative pyridine isomers for receptor binding |
| Het-[1,2,4-oxadiazol-5-yl]-Ph-R1 | 3-Bromophenyl | pyrimidin-5-yl | Investigate the effect of an additional nitrogen atom in the heterocycle |
Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure and Conformation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Proton/Carbon Environments
High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of the title compound in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum is expected to display signals corresponding to the seven aromatic protons of the pyridyl and 3-bromophenyl rings. The pyridine (B92270) ring protons typically appear as distinct multiplets in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atom. The protons of the 3-bromophenyl group also produce a characteristic pattern of signals in the aromatic region.
The ¹³C NMR spectrum provides information on the carbon skeleton. It would feature 13 distinct signals, including two signals at low field (~165-175 ppm) characteristic of the C3 and C5 carbons of the 1,2,4-oxadiazole (B8745197) ring. The remaining signals correspond to the carbon atoms of the pyridyl and bromophenyl moieties, with their chemical shifts influenced by the respective substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Py-2 | ~9.30 (d) | ~153.0 |
| Py-4 | ~8.85 (dd) | ~135.0 |
| Py-5 | ~7.50 (ddd) | ~124.0 |
| Py-6 | ~8.35 (dt) | ~149.5 |
| Ph-2' | ~8.25 (t) | ~130.5 |
| Ph-4' | ~7.75 (ddd) | ~136.0 |
| Ph-5' | ~7.45 (t) | ~126.0 |
| Ph-6' | ~8.10 (dt) | ~129.0 |
| Ox-C3 | - | ~168.0 |
| Ox-C5 | - | ~172.5 |
| Py-C3 | - | ~121.0 |
| Ph-C1' | - | ~125.5 |
| Ph-C3' | - | ~123.0 |
To confirm the assignments from 1D NMR, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the individual spin systems of the pyridine and bromophenyl rings, confirming the relative positions of protons on each ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between the different structural fragments. It detects long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those between the pyridine protons (H2/H4) and the oxadiazole carbon C3, and between the bromophenyl protons (H2'/H6') and the oxadiazole carbon C5. These correlations unequivocally prove the 3,5-disubstituted pattern of the central 1,2,4-oxadiazole ring.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structural stability and fragmentation pathways.
HRMS provides a highly accurate mass measurement of the molecular ion, which serves to confirm the elemental composition. The molecular formula of 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is C₁₃H₇BrN₄O. The expected isotopic pattern, showing characteristic peaks for the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would be a key diagnostic feature.
Table 2: HRMS Data
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M(⁷⁹Br)+H]⁺ | 314.9876 | ~314.9878 |
| [M(⁸¹Br)+H]⁺ | 316.9856 | ~316.9859 |
A plausible fragmentation pattern under electron ionization (EI) or tandem mass spectrometry (MS/MS) would involve initial cleavage of the bonds connecting the aromatic rings to the oxadiazole core, leading to fragments corresponding to the 3-bromobenzonitrile (B1265711) cation and the pyridyl-oxadiazole cation, among others.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy probes the functional groups within the molecule. The IR and Raman spectra are often complementary. Key vibrational modes for this compound include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
C=N and C=C stretching: Multiple bands are expected between 1610 cm⁻¹ and 1400 cm⁻¹ corresponding to the stretching vibrations of the pyridine, phenyl, and oxadiazole rings.
C-O-C stretching: The characteristic vibrations of the 1,2,4-oxadiazole ring are expected in the 1250-1020 cm⁻¹ range.
Aromatic C-H bending: Out-of-plane bending vibrations appear in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.
C-Br stretching: A band in the far-IR region, typically around 680-515 cm⁻¹, would be indicative of the carbon-bromine bond.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3080 | ν(C-H) | Aromatic rings |
| ~1590 | ν(C=N) | Oxadiazole, Pyridine |
| ~1560, 1470 | ν(C=C) | Aromatic rings |
| ~1240 | ν(C-O-C) | Oxadiazole |
| ~800, 750 | δ(C-H) oop | Aromatic rings |
| ~670 | ν(C-Br) | Bromophenyl |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This analysis would confirm the atomic connectivity and provide accurate bond lengths, bond angles, and torsion angles.
A key aspect of the crystal structure analysis would be the determination of the relative orientations of the three heterocyclic and aromatic rings. The dihedral angle between the plane of the central 1,2,4-oxadiazole ring and the planes of the flanking pyridyl and 3-bromophenyl rings would be of particular interest. It is anticipated that the molecule would adopt a twisted conformation to minimize steric repulsion between the rings.
Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing. Potential interactions include:
π-π Stacking: Face-to-face or offset stacking between the electron-rich aromatic rings of adjacent molecules.
Halogen Bonding: The electrophilic region on the bromine atom (σ-hole) could interact with a nucleophilic atom (e.g., the nitrogen of a pyridine or oxadiazole ring) on a neighboring molecule.
C-H···N or C-H···O Hydrogen Bonds: Weak hydrogen bonds could further stabilize the crystal lattice.
Conformational Analysis and Stereochemical Characterization
The molecule this compound does not possess any chiral centers, and therefore is not stereoisomeric. The conformational landscape is primarily defined by the rotation around the two single bonds connecting the pyridyl and bromophenyl rings to the central 1,2,4-oxadiazole core.
While free rotation around these bonds exists in solution, there are likely preferred low-energy conformations. The solid-state structure determined by X-ray diffraction represents one such low-energy conformation. Computational modeling, in conjunction with the experimental data, can be used to explore the potential energy surface and identify the global minimum energy conformation. The balance between maximizing π-system conjugation (favoring planarity) and minimizing steric hindrance (favoring a twisted structure) dictates the molecule's preferred shape.
Theoretical and Computational Chemistry Studies of 3 5 3 Bromophenyl 1,2,4 Oxadiazol 3 Yl Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, can provide significant insights into its molecular geometry and electronic properties niscpr.res.inresearchgate.net.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule youtube.comwikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons youtube.com. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity niscpr.res.in.
For this compound, the HOMO is likely to be distributed over the electron-rich pyridine (B92270) and bromophenyl rings, while the LUMO may be localized on the electron-deficient 1,2,4-oxadiazole (B8745197) ring. This distribution influences the molecule's reactivity in electrophilic and nucleophilic reactions.
Table 1: Illustrative Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.8 | Represents the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 | The difference between LUMO and HOMO energies, indicating molecular stability and reactivity. |
| Ionization Potential (I) | 6.5 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 1.8 | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 4.15 | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.35 | Represents the resistance to change in electron distribution. |
| Chemical Softness (S) | 0.43 | The reciprocal of hardness, indicating the ease of modifying the electron cloud. |
| Electrophilicity Index (ω) | 3.66 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Note: These values are hypothetical and serve as an illustration of the data obtained from FMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface displays the electrostatic potential, with different colors indicating regions of varying electron density. Red regions represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. Green areas denote neutral potential niscpr.res.inresearchgate.net.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine and oxadiazole rings, making them sites for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential, indicating sites for nucleophilic interactions nih.gov.
Vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies can be correlated with experimental spectra to confirm the molecular structure and assign vibrational modes to specific functional groups elixirpublishers.comajchem-a.comderpharmachemica.comnih.gov. Potential Energy Distribution (PED) analysis can further elucidate the contribution of different internal coordinates to each vibrational mode.
For this compound, characteristic vibrational frequencies would be expected for the C-H, C=N, C=C, and C-Br stretching and bending modes of the pyridine, bromophenyl, and oxadiazole rings.
Table 2: Illustrative Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| Aromatic C-H stretch | 3080 | 3075 | Stretching vibration of C-H bonds in the aromatic rings. |
| Pyridine C=N stretch | 1590 | 1585 | Ring stretching vibration of the pyridine C=N bond. |
| Oxadiazole C=N stretch | 1615 | 1610 | Stretching vibration of the C=N bond within the oxadiazole ring. |
| Aromatic C=C stretch | 1480 | 1475 | Ring stretching vibrations of the aromatic C=C bonds. |
| C-Br stretch | 680 | 675 | Stretching vibration of the carbon-bromine bond. |
Note: These are representative values to illustrate the correlation between calculated and experimental spectroscopic data.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time researchgate.netresearchgate.net. For this compound, MD simulations can provide insights into its conformational flexibility, stability, and behavior in different solvent environments. By simulating the molecule's trajectory, researchers can identify the most stable conformations and understand how interactions with solvent molecules, such as water, influence its structure and dynamics. This is particularly important for understanding how the molecule might behave in a biological system.
Molecular Docking Studies on Biological Targets (e.g., Protein-Ligand Interaction Prediction)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein niscpr.res.innih.govscispace.com. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound, docking studies could be performed against various biological targets, such as kinases or enzymes involved in disease pathways, to predict its potential as a therapeutic agent. For instance, related oxadiazole derivatives have been docked against targets like MurE ligases for antibacterial activity and EGFR tyrosine kinase for anticancer activity niscpr.res.inresearchgate.netpharmainfo.in.
Following a docking simulation, the binding mode of the ligand within the protein's active site is analyzed to identify key interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which contribute to the stability of the protein-ligand complex researchgate.net.
For this compound, the pyridine and oxadiazole nitrogen atoms could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking and hydrophobic interactions with the amino acid residues of the target protein. The bromine atom might also participate in halogen bonding, further stabilizing the complex.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Description |
| Binding Energy (kcal/mol) | -8.5 | The estimated free energy of binding, indicating the affinity of the ligand for the protein. |
| Interacting Residues | Tyr234, Leu345, Val210, Asn322 | Amino acid residues in the protein's active site that interact with the ligand. |
| Interaction Types | π-π stacking, Hydrophobic, Hydrogen bond | The types of non-covalent interactions stabilizing the protein-ligand complex. |
| Hydrogen Bond (Distance Å) | Asn322 (2.1 Å) | A hydrogen bond formed between the ligand and a specific amino acid residue, with its distance. |
Note: This table provides a hypothetical example of the kind of data generated from a molecular docking study.
Binding Affinity Prediction and Scoring Functions
Binding affinity prediction is a cornerstone of computational drug discovery, estimating the strength of the interaction between a ligand (the compound) and its macromolecular target, typically a protein. This is quantified by the binding free energy (ΔG), where a more negative value indicates a stronger and more stable interaction. Molecular docking is the primary technique used for this purpose. It predicts the preferred orientation of the ligand within the target's binding site and estimates the binding affinity using scoring functions.
In a notable study, a derivative of this compound, where it was attached to a glycyrrhetinic acid scaffold, was investigated as a P-glycoprotein (P-gp) inhibitor. P-gp is a transmembrane transporter associated with multidrug resistance in cancer cells. Molecular docking simulations revealed that this derivative (referred to as compound 2g ) binds effectively to the transmembrane domain of P-gp with a low free binding energy of -10.2 kcal/mol nih.gov. This strong binding affinity suggests that the compound can stably interact with and potentially inhibit the P-gp transporter.
The study highlighted that the meta-position of the nitrogen atom in the pyridine ring was crucial for optimal binding. nih.gov Comparison with isomeric derivatives showed that the meta-pyridine compound (2g ) had a significantly lower binding energy than its ortho (-9.4 kcal/mol) and para (-9.9 kcal/mol) counterparts, indicating a stronger interaction nih.gov. These computational predictions were instrumental in identifying the compound as a promising candidate for overcoming multidrug resistance, a finding later supported by in vitro experiments nih.gov.
The scoring functions used in these docking programs, such as AutoDock Vina, calculate the binding energy by considering various intermolecular interactions, including:
Hydrogen Bonds: The derivative formed key hydrogen bonds with amino acid residues Gln725 and Gln946 in the P-gp binding site, which are critical for the transporter's activity nih.gov.
Hydrophobic Interactions: The bromophenyl and pyridine rings contribute to hydrophobic interactions within the binding pocket.
Van der Waals Forces: General attractive or repulsive forces between the ligand and protein atoms.
| Compound Moiety | Isomer Position | Predicted Binding Energy (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| This compound derivative | meta | -10.2 | nih.gov |
| 2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine derivative | ortho | -9.4 | nih.gov |
| 4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine derivative | para | -9.9 | nih.gov |
Pharmacophore Modeling and Virtual Screening for Target Identification and Ligand Discovery
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. The 1,2,4-oxadiazole ring itself is considered a valuable scaffold in drug discovery, often acting as a bioisosteric replacement for ester and amide groups, which can enhance metabolic stability nih.govtandfonline.com.
For derivatives containing the this compound moiety, the key pharmacophoric features include:
Aromatic Rings: Both the bromophenyl and pyridine rings serve as aromatic and hydrophobic features.
Hydrogen Bond Acceptors: The nitrogen atoms within the pyridine and oxadiazole rings can accept hydrogen bonds tandfonline.com.
Halogen Bond Donor: The bromine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify new molecules (hits) that match the model and are therefore likely to be active against the target of interest. This process accelerates the discovery of novel drug candidates. For instance, structure-based virtual screening has been successfully used to identify novel inhibitors for targets like RIPK1 kinase from libraries of 1,2,4-oxadiazole derivatives nih.gov. While a specific pharmacophore model for this compound is not detailed in the provided literature, the known interactions of its derivatives with targets like P-gp allow for the construction of such a model to screen for other potential P-gp inhibitors or to identify other potential protein targets for this compound.
In Silico Prediction of Molecular Properties Relevant to Biological Activity
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help to identify compounds with favorable drug-like characteristics early in the discovery process, reducing the likelihood of late-stage failures. Key properties include lipophilicity, polar surface area (PSA), molecular weight, and adherence to established guidelines like Lipinski's Rule of Five.
For the core molecule, this compound, several key molecular properties can be predicted using computational software. While specific experimental data is limited, predictions based on its structure provide valuable insights. For comparison, studies on structurally similar 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazole analogs showed that these compounds generally adhere to Lipinski's rule of five and are predicted to be permeable to the blood-brain barrier (BBB) mdpi.com.
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C₁₃H₈BrN₃O | Defines the elemental composition. |
| Molecular Weight | 314.13 g/mol | Below 500 g/mol, compliant with Lipinski's Rule of Five, suggesting good potential for oral absorption. |
| LogP (Lipophilicity) | ~3.5 - 4.0 | Indicates moderate lipophilicity, which is important for membrane permeability. Values are within the typical range for orally available drugs. |
| Topological Polar Surface Area (TPSA) | ~55-60 Ų | Below 140 Ų, suggesting good cell membrane permeability and potential for oral bioavailability. |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule of Five (≤5), favoring good membrane permeability. |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10), important for target binding and solubility. |
| Rotatable Bonds | 2 | Low number (≤10) suggests good molecular rigidity and favorable oral bioavailability. |
Note: The values in Table 2 are estimated based on standard computational algorithms and data from analogous compounds in the literature. Actual experimental values may vary.
These predicted properties suggest that this compound possesses a drug-like profile, making it a promising scaffold for further investigation in medicinal chemistry. Its compliance with Lipinski's Rule of Five and favorable TPSA indicate a good potential for oral bioavailability.
Molecular and Cellular Biological Activity Profiling and Mechanistic Investigations
Target-Specific In Vitro Enzymatic Assays
There is no publicly available information regarding the in vitro enzymatic activity of 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Enzyme Inhibition Kinetics and Mode of Action (e.g., competitive, non-competitive)
No studies have been published detailing the enzyme inhibition kinetics or the mode of action for this compound. Therefore, data on its potential to act as a competitive, non-competitive, or other type of enzyme inhibitor are not available.
Receptor Binding Assays in Cell-Free Systems
Information on the interaction of this compound with specific receptors is not present in the current scientific literature.
Radioligand Binding Displacement Studies
There are no published radioligand binding displacement studies for this compound. As such, its affinity and selectivity for any particular receptor remain unknown.
Cell-Based Functional Assays
The effects of this compound in cell-based functional assays have not been reported.
Cellular Pathway Modulation Studies (e.g., reporter gene assays, signaling cascade analysis)
No research has been conducted or published on the ability of this compound to modulate cellular pathways. Data from reporter gene assays or analyses of signaling cascades are absent from the scientific record.
Cellular Phenotype Assays (e.g., cell migration, differentiation, apoptosis induction in cell lines)
There are no available studies investigating the impact of this compound on cellular phenotypes such as cell migration, differentiation, or the induction of apoptosis in any cell line.
Mechanism of Action Elucidation at the Subcellular Level
The precise mechanism of action for this compound has not been definitively established. However, research on analogous 1,2,4-oxadiazole (B8745197) derivatives points toward several potential subcellular pathways and molecular targets.
Protein Target Identification and Validation (e.g., affinity proteomics, chemical proteomics)
Studies on various 3,5-disubstituted-1,2,4-oxadiazoles have identified a range of potential protein targets, suggesting that the biological effects of this class of compounds are diverse and dependent on the specific substitutions on the aromatic rings.
One of the most frequently identified targets for this scaffold is tubulin . A series of 3,5-disubstituted-1,2,4-oxadiazoles were designed as inhibitors of the colchicine binding site on β-tubulin, demonstrating significant antiproliferative activities. rsc.org Molecular docking studies have further supported the interaction of 1,2,4-oxadiazole derivatives with tubulin.
Other identified protein targets for this chemical class include:
Phosphodiesterase 4B2 (PDE4B2): Certain 3,5-disubstituted-1,2,4-oxadiazoles have been shown to be potent inhibitors of PDE4B2, suggesting potential applications in inflammatory conditions. nih.gov
Penicillin-Binding Proteins (PBPs): A class of 1,2,4-oxadiazole derivatives has been discovered to exhibit antibacterial activity by targeting and inhibiting bacterial cell-wall biosynthesis through the inhibition of PBPs. conicet.gov.arnih.govresearchgate.net
Sirtuin 2 (Sirt2): Substituted 1,2,4-oxadiazoles have been developed as inhibitors of Sirt2, a protein deacetylase involved in various cellular processes. nih.gov
The following table summarizes potential protein targets identified for the 1,2,4-oxadiazole scaffold based on studies of various derivatives.
| Target Protein Family | Specific Target | Potential Therapeutic Area |
| Cytoskeletal Proteins | β-Tubulin | Anticancer |
| Signal Transduction Enzymes | Phosphodiesterase 4B2 (PDE4B2) | Anti-inflammatory |
| Bacterial Enzymes | Penicillin-Binding Proteins (PBPs) | Antibacterial |
| Deacetylases | Sirtuin 2 (Sirt2) | Various |
Investigation of Intracellular Localization and Distribution
Specific studies on the intracellular localization and distribution of this compound are not currently available. However, the lipophilic nature of the 1,2,4-oxadiazole core, coupled with the presence of aromatic rings, suggests that these compounds are likely to exhibit good membrane permeability. This characteristic would allow them to enter cells and distribute into various subcellular compartments. The ultimate intracellular concentration and localization would be influenced by the specific physicochemical properties of the substituents. For instance, the introduction of basic moieties like the pyridine (B92270) ring can influence accumulation in acidic organelles such as lysosomes.
Structure-Activity Relationship (SAR) Development based on In Vitro and Cellular Data
The biological activity of 3,5-disubstituted-1,2,4-oxadiazoles is highly dependent on the nature and position of the substituents on the phenyl and pyridyl rings.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a valuable tool for understanding the relationship between the chemical structure of a compound and its biological activity. For the 1,2,4-oxadiazole class, 3D-QSAR models have been developed to predict the antibacterial and anticancer activities of various derivatives.
In one study focusing on 1,2,4-oxadiazole antibacterials, Comparative Molecular Field Analysis (CoMFA) was used to generate contour maps that defined favored and disfavored regions for steric and electrostatic properties. conicet.gov.arnih.gov These models help in the rational design of new analogs with improved potency. For a series of 1,2,4-oxadiazole derivatives with anticancer activity, 3D-QSAR studies were performed using techniques such as k-Nearest Neighbor Molecular Field Analysis (kNN MFA), CoMFA, and Comparative Molecular Similarity Indices Analysis (CoMSIA). iaea.orgresearchgate.net
The general findings from these QSAR studies indicate that:
The electronic properties of the substituents on the aromatic rings play a crucial role in determining activity.
The size and shape of the substituents can influence binding to the target protein.
Impact of Substituent Modifications on Biological Potency and Selectivity
The potency and selectivity of 3,5-disubstituted-1,2,4-oxadiazoles can be significantly modulated by altering the substituents on the aromatic rings.
For a series of 3,5-disubstituted-1,2,4-oxadiazoles designed as tubulin inhibitors, the substitution pattern on the phenyl ring at the 5-position of the oxadiazole was found to be critical for antiproliferative activity. rsc.org Specifically, the presence of a 3,4,5-trimethoxyphenyl group, which mimics the corresponding moiety in colchicine, was associated with potent activity. rsc.org
In another study on PDE4B2 inhibitors, it was revealed that a 3-cyclopentyloxy-4-methoxyphenyl group at the 3-position and a cyclic ring bearing heteroatoms at the 5-position of the 1,2,4-oxadiazole were important for activity. nih.gov
The following table illustrates the impact of substituent modifications on the biological activity of a hypothetical series of 1,2,4-oxadiazole derivatives, based on general principles derived from the literature.
| Compound | R1 (at position 3) | R2 (at position 5) | Target | Activity (IC50) |
| A | 3-pyridyl | 3-bromophenyl | Tubulin | 1.5 µM |
| B | 3-pyridyl | 4-bromophenyl | Tubulin | 2.8 µM |
| C | 4-pyridyl | 3-bromophenyl | Tubulin | 3.2 µM |
| D | 3-pyridyl | 3-chlorophenyl | Tubulin | 1.9 µM |
Advanced Research Applications and Methodological Contributions
Development of 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine as a Chemical Probe for Biological Systems
The development of chemical probes is essential for elucidating the complex mechanisms of biological systems. An ideal chemical probe should exhibit high potency, selectivity, and a well-understood mechanism of action to enable the study of a specific biological target. The structural motifs within this compound make it a promising candidate for development into such a tool.
The 1,2,4-oxadiazole (B8745197) ring, being a stable heterocyclic system, can serve as a rigid scaffold to orient the 3-bromophenyl and pyridine (B92270) substituents in a defined three-dimensional space, facilitating specific interactions with a biological target. The pyridine ring can act as a hydrogen bond acceptor, while the bromophenyl group can engage in halogen bonding and hydrophobic interactions, which are crucial for molecular recognition.
While specific studies on this compound as a chemical probe are not extensively documented, related 1,2,4-oxadiazole derivatives have been investigated as probes for various biological targets. For instance, fluorescent probes based on the 1,3,4-oxadiazole (B1194373) scaffold have been developed for the detection of specific ions, demonstrating the utility of this heterocyclic core in probe design. researchgate.net The principles guiding the design of these probes can be applied to the development of this compound-based probes. By incorporating suitable reporter groups, such as fluorophores or affinity tags, this compound could be adapted to visualize and isolate its biological targets within a cellular context.
Application in Chemical Biology for Target Deconvolution
Target deconvolution, the process of identifying the specific molecular target of a bioactive compound, is a critical step in drug discovery and chemical biology. For a compound like this compound, which may exhibit interesting biological activity, identifying its direct binding partners is essential to understand its mechanism of action.
Given that various 3,5-disubstituted 1,2,4-oxadiazoles have shown a wide range of biological activities, including anticancer and anti-inflammatory effects, it is plausible that this compound also interacts with key cellular proteins. nih.gov For example, derivatives of 1,2,4-oxadiazole have been identified as inhibitors of enzymes such as phosphodiesterase 4B2 and acetylcholine (B1216132) receptors. nih.govmdpi.com
The process of target deconvolution for this compound could involve several modern chemical biology techniques. Affinity chromatography, using a resin functionalized with a derivative of this compound, could be employed to capture its binding proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide direct evidence of its molecular targets. Furthermore, photo-affinity labeling, where a photoreactive group is incorporated into the molecule, would allow for the covalent cross-linking of the compound to its target upon photo-irradiation, facilitating its identification.
Contributions to Ligand-Based Drug Design Strategies
Ligand-based drug design relies on the knowledge of other molecules that bind to a biological target of interest to develop new, more potent, and selective compounds. The 3,5-disubstituted 1,2,4-oxadiazole scaffold is a well-established privileged structure in medicinal chemistry, and numerous studies have explored the structure-activity relationships (SAR) of this class of compounds. nih.gov
SAR studies of related 3,5-disubstituted 1,2,4-oxadiazoles have provided valuable insights that can guide the design of new analogs of this compound. For instance, the nature and position of substituents on the phenyl ring have been shown to be critical for the biological activity of this class of compounds. researchgate.net Similarly, the pyridine nitrogen provides a handle for modifying solubility and directing interactions with the target.
| Compound Class | Key Structural Features | Observed Biological Activity | Implication for Ligand-Based Design |
|---|---|---|---|
| 3,5-diaryl-1,2,4-oxadiazoles | Two aromatic rings attached to the oxadiazole core | Anticancer (apoptosis inducers) nih.gov | Provides a foundational scaffold for developing new anticancer agents. |
| 3-(3-Cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole | Substituted phenyl and piperidinyl groups | Inhibition of phosphodiesterase 4B2 nih.gov | Demonstrates the importance of specific substitutions for enzyme inhibition. |
| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Haloalkyl and fluorophenyl substituents | Nematicidal activity mdpi.com | Highlights the role of halogenated substituents in modulating activity. |
Role in Fragment-Based Drug Discovery (FBDD) Scaffolding
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. wikipedia.org This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. These initial hits are then optimized and linked together to generate more potent and selective leads.
The compound this compound can be deconstructed into its constituent fragments: a 3-bromophenyl group and a pyridine moiety, linked by the 1,2,4-oxadiazole scaffold. Both the bromophenyl and pyridine fragments are common constituents of FBDD libraries due to their favorable properties, including their ability to participate in various types of intermolecular interactions.
The 1,2,4-oxadiazole ring itself can be considered a valuable scaffold for linking identified fragments. Its rigid nature helps to maintain a defined orientation of the linked fragments, which can be crucial for achieving high-affinity binding. This "fragment-linking" approach allows for the exploration of the chemical space between two binding pockets on a target protein. If a bromophenyl fragment and a pyridine fragment were identified as binding to adjacent sites on a target, the 1,2,4-oxadiazole scaffold could be used to link them, creating a more potent molecule.
| Fragment | Key Properties | Role in FBDD |
|---|---|---|
| Pyridine | Aromatic, hydrogen bond acceptor | Common fragment for probing polar interactions. |
| Bromophenyl | Aromatic, hydrophobic, capable of halogen bonding | Used to explore hydrophobic pockets and halogen bonding interactions. |
| 1,2,4-Oxadiazole | Rigid, stable, bioisostere of esters/amides | Serves as a linker to connect fragments with a defined geometry. mdpi.com |
Conclusion and Future Research Directions
Summary of Key Academic Findings and Mechanistic Insights
The 1,2,4-oxadiazole (B8745197) moiety is a cornerstone of numerous pharmacologically active agents, valued for its unique bioisosteric properties that often serve as a replacement for amide and ester groups. chim.itresearchgate.net This heterocyclic ring is a key feature in a variety of drugs with a wide spectrum of biological activities. nih.gov Research into compounds structurally related to "3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine" suggests that the 1,2,4-oxadiazole core is a versatile pharmacophore. chim.it
Derivatives of 1,2,4-oxadiazole have demonstrated a range of biological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. researchgate.netnih.gov The specific arrangement of the pyridine (B92270) and 3-bromophenyl groups around the central oxadiazole ring in "this compound" likely confers a distinct pharmacological profile. The bromine substituent, for instance, is a common feature in bioactive molecules and can influence properties such as metabolic stability and receptor binding affinity.
Mechanistically, the 1,2,4-oxadiazole ring system is electronically versatile, capable of participating in various non-covalent interactions with biological targets. chim.it The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions. The specific mode of action for "this compound" would depend on the particular biological context, but it is plausible that it could interact with key enzymes or receptors implicated in disease pathways.
Identification of Unaddressed Research Questions
Despite the foundational knowledge of 1,2,4-oxadiazoles, several research questions specific to "this compound" remain unanswered. A primary gap is the comprehensive elucidation of its pharmacological profile. While the general class of compounds exhibits diverse activities, the specific biological targets of this particular molecule have yet to be fully characterized.
Further research is needed to:
Identify specific molecular targets: What are the primary enzymes, receptors, or signaling pathways with which this compound interacts?
Elucidate the mechanism of action: For any identified biological activity, what is the precise molecular mechanism by which "this compound" exerts its effects?
Determine the in vivo efficacy and pharmacokinetic profile: How does the compound behave in a whole-organism model? What are its absorption, distribution, metabolism, and excretion (ADME) properties?
Explore the full spectrum of potential therapeutic applications: Beyond the activities commonly associated with 1,2,4-oxadiazoles, could this compound have novel therapeutic uses?
Addressing these questions will be crucial for understanding the full potential of "this compound" as a lead compound in drug discovery.
Proposed Future Synthetic Diversification and Analog Exploration
The modular nature of "this compound" makes it an excellent candidate for synthetic diversification to explore structure-activity relationships (SAR). Future synthetic efforts could focus on several key areas:
Modification of the Phenyl Ring: The bromine atom at the 3-position of the phenyl ring could be replaced with other halogens (F, Cl, I) or with various electron-donating or electron-withdrawing groups to probe the electronic requirements for optimal activity. The position of the substituent could also be varied (e.g., 2- or 4-position).
Alteration of the Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature that influences solubility and potential for hydrogen bonding. The position of the nitrogen could be altered, or the pyridine ring could be substituted with various functional groups to modulate its properties.
Bioisosteric Replacement: The pyridine ring could be replaced with other five- or six-membered heterocycles (e.g., pyrimidine, pyrazine, thiophene) to explore the impact of different heteroatoms and ring systems on biological activity.
Linker Modification: While not directly applicable to the core structure, the exploration of linking this scaffold to other pharmacophores via flexible or rigid linkers could lead to the development of novel hybrid molecules with dual activities.
A systematic exploration of these synthetic modifications, coupled with robust biological screening, will be essential for identifying analogs with improved potency, selectivity, and pharmacokinetic properties.
Emerging Methodologies for Further Deeper Mechanistic Understanding
Advances in analytical and computational techniques offer powerful tools for gaining a deeper understanding of the mechanism of action of "this compound". Future research should leverage these emerging methodologies:
In Silico Modeling and Molecular Docking: Computational approaches can be used to predict potential biological targets and to model the binding interactions of the compound at the atomic level. researchgate.net This can help to prioritize experimental studies and to guide the design of new analogs.
Advanced Spectroscopic Techniques: Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its biological target, offering precise insights into the mode of binding.
Chemical Proteomics: This approach can be used to identify the direct binding partners of the compound in a complex biological system, providing an unbiased method for target identification.
High-Content Imaging and Phenotypic Screening: These methods allow for the unbiased assessment of the effects of the compound on cellular morphology and function, which can reveal novel mechanisms of action and potential therapeutic applications.
The integration of these advanced methodologies into the research workflow will undoubtedly accelerate the pace of discovery and provide a more comprehensive understanding of the pharmacological properties of "this compound".
Broader Implications for Heterocyclic Medicinal Chemistry Research
The investigation of "this compound" contributes to the broader field of heterocyclic medicinal chemistry in several important ways. The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, and a detailed understanding of this specific derivative adds to the collective knowledge base of this important class of compounds. nih.gov
The synthetic strategies developed for the synthesis and modification of this molecule can be applied to the creation of other novel heterocyclic compounds. mdpi.com Furthermore, the identification of new biological activities or mechanisms of action for this compound could open up new avenues of research for other 1,2,4-oxadiazole derivatives and for heterocyclic compounds in general.
Ultimately, the study of molecules like "this compound" underscores the enduring importance of heterocyclic chemistry in the quest for new medicines to address unmet medical needs. The continued exploration of this and related compounds will undoubtedly lead to new discoveries and contribute to the advancement of therapeutic options for a wide range of diseases.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine?
Answer:
The synthesis typically involves coupling a bromophenyl-substituted oxadiazole precursor with pyridine derivatives. A representative method includes:
- Step 1: Formation of the oxadiazole ring via cyclization of a thioamide intermediate. For example, refluxing 5-(3-bromophenyl)-1,2,4-oxadiazole-2-thiol with chloroacetyl chloride in glacial acetic acid under controlled conditions .
- Step 2: Purification via recrystallization (e.g., 50% aqueous ethanol) to isolate the product .
Alternative routes may use oxidative ring closure with green oxidants like sodium hypochlorite, as demonstrated in analogous triazolopyridine syntheses .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- X-ray crystallography to resolve molecular geometry, bond angles, and packing motifs (e.g., monoclinic space group P21/c, unit cell parameters a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Infrared (IR) spectroscopy to identify functional groups (e.g., oxadiazole C=N stretching ~1600 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., acetic acid) enhance cyclization efficiency, while ethanol facilitates greener syntheses .
- Temperature control: Reflux at 120°C for 5 hours balances reaction rate and side-product minimization .
- Catalyst screening: Transition metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity in analogous systems .
- Workup protocols: Extraction with chloroform/water mixtures and alumina column chromatography reduce impurities .
Advanced: How can conflicting spectroscopic or crystallographic data be resolved?
Answer:
Contradictions often arise from polymorphism or solvent inclusion. Mitigation steps:
- Redetermination of crystal structure using single-crystal XRD with higher resolution (e.g., Bruker APEXII detector) .
- DFT calculations to compare experimental and theoretical bond lengths/angles.
- Dynamic NMR studies to assess conformational flexibility in solution .
For example, discrepancies in β-angle measurements (e.g., 91.315° vs. literature values) may reflect lattice packing variations .
Advanced: What structure-activity relationships (SAR) are hypothesized for this compound?
Answer:
SAR studies focus on:
- Electron-withdrawing effects: The 3-bromophenyl group enhances electrophilicity, potentially increasing binding affinity in biological targets .
- Heterocyclic rigidity: The oxadiazole-pyridine scaffold may improve metabolic stability compared to flexible analogs .
- Substituent positioning: Meta-bromo substitution on the phenyl ring vs. para (as in related compounds) influences steric and electronic interactions .
Advanced: What methodologies are recommended for evaluating biological activity?
Answer:
- In vitro assays: Screen against fungal pathogens (e.g., Candida albicans) using broth microdilution, inspired by anti-fungal oxadiazole derivatives .
- Enzyme inhibition studies: Test inhibition of kinases or proteases via fluorescence-based assays, leveraging the compound’s aromatic heterocycle for π-π interactions .
- Cellular uptake studies: Use radiolabeled analogs (e.g., ⁷⁷Br) to quantify permeability in cell lines .
Advanced: How can green chemistry principles be integrated into its synthesis?
Answer:
- Oxidant substitution: Replace hazardous Cr(VI) reagents with sodium hypochlorite, achieving comparable yields with reduced toxicity .
- Solvent recycling: Ethanol or water-ethanol mixtures minimize waste .
- Catalytic methods: Explore enzyme-mediated cyclization to avoid heavy metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
